molecular formula C8H19ClN2 B12967680 (1,4,4-Trimethylpyrrolidin-3-yl)methanamine xhydrochloride

(1,4,4-Trimethylpyrrolidin-3-yl)methanamine xhydrochloride

Cat. No.: B12967680
M. Wt: 178.70 g/mol
InChI Key: VPVQKXYJQCDQFR-UHFFFAOYSA-N
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Description

(1,4,4-Trimethylpyrrolidin-3-yl)methanamine xhydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with three methyl groups and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4,4-Trimethylpyrrolidin-3-yl)methanamine xhydrochloride typically involves the reaction of 1,4,4-trimethylpyrrolidine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine compound. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,4,4-Trimethylpyrrolidin-3-yl)methanamine xhydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or other amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amine compounds.

Scientific Research Applications

(1,4,4-Trimethylpyrrolidin-3-yl)methanamine xhydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1,4,4-Trimethylpyrrolidin-3-yl)methanamine xhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Pyrrolidin-1-yl)phenyl)methanamine
  • N-Methyl-1-pyrimidin-4-ylethanamine dihydrochloride
  • 1-(4-Methyl-2-pyrimidinyl)methanamine dihydrochloride

Uniqueness

(1,4,4-Trimethylpyrrolidin-3-yl)methanamine xhydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H19ClN2

Molecular Weight

178.70 g/mol

IUPAC Name

(1,4,4-trimethylpyrrolidin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H18N2.ClH/c1-8(2)6-10(3)5-7(8)4-9;/h7H,4-6,9H2,1-3H3;1H

InChI Key

VPVQKXYJQCDQFR-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1CN)C)C.Cl

Origin of Product

United States

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